
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2012 by AstraZeneca and is currently undergoing clinical trials as a potential treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.
Wirkmechanismus
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The drug is highly selective for mutant EGFR and has minimal activity against wild-type EGFR, which is important for reducing the risk of off-target effects.
Biochemical and Physiological Effects
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR mutations. In addition, the drug has been shown to inhibit tumor growth and metastasis in mouse models of NSCLC with EGFR mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been well-tolerated and has demonstrated minimal toxicity in patients with NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is the development of resistance in some patients, particularly those with T790M mutations. This has led to the development of combination therapies that target both mutant EGFR and other signaling pathways to overcome resistance.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the optimization of dosing and treatment regimens to improve efficacy and reduce toxicity in patients. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes in patients with NSCLC. Finally, there is a need for further research into the mechanisms of resistance to 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and the development of new drugs that can overcome this resistance.
Synthesemethoden
The synthesis of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,3-dimethylphenylamine to form the intermediate compound. This is followed by the addition of 1-azepanecarbonyl chloride and the deprotection of the nitro group to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. In vitro studies have shown that 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is highly selective for mutant EGFR and has potent antitumor activity against NSCLC cell lines with T790M mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated high response rates and prolonged progression-free survival in patients with NSCLC with EGFR mutations, including those with T790M mutations.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-9-8-10-20(18(16)3)23-28(26,27)21-15-19(12-11-17(21)2)22(25)24-13-6-4-5-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHSHNBANCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)
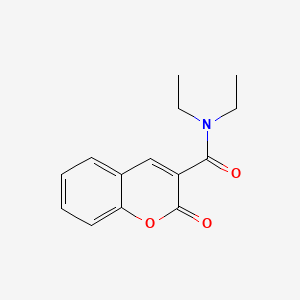
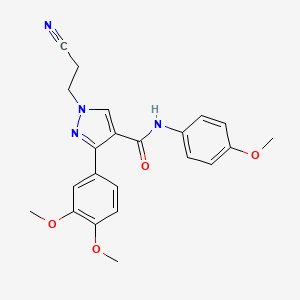
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
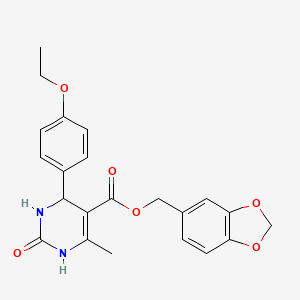
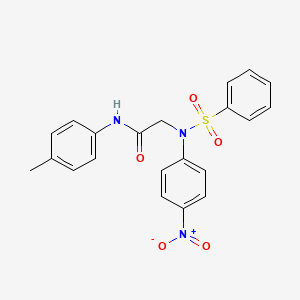
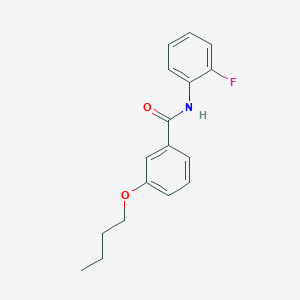
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)